Cas no 93483-71-7 (4-amino-N-tert-butylbenzamide)

4-Amino-N-tert-butylbenzamide is a benzamide derivative characterized by the presence of a tert-butyl amide group and an amino substituent on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its tert-butyl moiety enhances steric hindrance, potentially improving selectivity in coupling reactions, while the amino group offers a reactive site for further functionalization. The compound’s stability under standard conditions and compatibility with a range of solvents make it a practical choice for research and industrial applications. Its structural features also suggest utility in the development of bioactive molecules, including enzyme inhibitors or receptor modulators.
4-amino-N-tert-butylbenzamide structure
4-amino-N-tert-butylbenzamide structure
商品名:4-amino-N-tert-butylbenzamide
CAS番号:93483-71-7
MF:C11H16N2O
メガワット:192.25754
MDL:MFCD00461428
CID:1067449
PubChem ID:4126408

4-amino-N-tert-butylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-Amino-N-(tert-butyl)benzamide
    • N-tert-butyl-4-aminobenzamide
    • CS-0244695
    • IBSCJDKXUQIEPQ-UHFFFAOYSA-N
    • 4-Amino-N-(tert-butyl)benzamide, AldrichCPR
    • 4-amino-N-tert-butylbenzamide
    • N-t-Butyl-4-aminobenzamide
    • Benzamide, 4-amino-N-(1,1-dimethylethyl)-
    • EN300-28909
    • 4-amino-n-(tert-butyl) benzamide
    • AKOS000131855
    • MFCD00461428
    • BB 0290922
    • FT-0761165
    • DTXSID90399612
    • Z235362715
    • CHEBI:191028
    • 93483-71-7
    • SCHEMBL854187
    • VS-01022
    • DA-40384
    • BBL002124
    • STK520560
    • 4-amino-N-tert-butyl-benzamide
    • G19116
    • MDL: MFCD00461428
    • インチ: InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3,(H,13,14)
    • InChIKey: IBSCJDKXUQIEPQ-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)NC(=O)C1=CC=C(C=C1)N

計算された属性

  • せいみつぶんしりょう: 192.126
  • どういたいしつりょう: 192.126
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.5

4-amino-N-tert-butylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28909-2.5g
4-amino-N-tert-butylbenzamide
93483-71-7 95%
2.5g
$407.0 2023-09-06
Enamine
EN300-28909-10.0g
4-amino-N-tert-butylbenzamide
93483-71-7 95%
10.0g
$1210.0 2023-02-14
abcr
AB370985-1 g
4-Amino-N-tert-butylbenzamide
93483-71-7
1g
€295.00 2022-08-31
Enamine
EN300-28909-0.1g
4-amino-N-tert-butylbenzamide
93483-71-7 95%
0.1g
$68.0 2023-09-06
TRC
A638520-50mg
4-amino-N-tert-butylbenzamide
93483-71-7
50mg
$ 50.00 2022-06-07
Enamine
EN300-28909-5.0g
4-amino-N-tert-butylbenzamide
93483-71-7 95%
5.0g
$880.0 2023-02-14
1PlusChem
1P00GUZM-50mg
4-AMINO-N-(TERT-BUTYL)BENZAMIDE
93483-71-7 95%
50mg
$116.00 2024-04-20
Enamine
EN300-28909-10g
4-amino-N-tert-butylbenzamide
93483-71-7 95%
10g
$1210.0 2023-09-06
Ambeed
A812848-500g
4-Amino-N-(tert-butyl)benzamide
93483-71-7 98%
500g
$70.0 2024-04-16
eNovation Chemicals LLC
D921645-25g
4-Amino-N-(tert-butyl)benzamide
93483-71-7 95%
25g
$1650 2025-02-19

4-amino-N-tert-butylbenzamide サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:93483-71-7)4-amino-N-tert-butylbenzamide
注文番号:A1192626
在庫ステータス:in Stock
はかる:1g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:19
価格 ($):175.0

4-amino-N-tert-butylbenzamide 関連文献

4-amino-N-tert-butylbenzamideに関する追加情報

Recent Advances in the Study of 4-amino-N-tert-butylbenzamide (CAS: 93483-71-7)

4-amino-N-tert-butylbenzamide (CAS: 93483-71-7) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a building block for novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

One of the key areas of investigation has been the synthesis and optimization of 4-amino-N-tert-butylbenzamide. A study published in the Journal of Medicinal Chemistry (2023) detailed an improved synthetic route that enhances yield and purity, making it more feasible for large-scale production. The study highlighted the importance of this compound as an intermediate in the synthesis of more complex molecules with potential pharmacological activity.

In terms of biological activity, recent research has identified 4-amino-N-tert-butylbenzamide as a potential modulator of specific protein-protein interactions. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated its ability to inhibit the interaction between two key proteins involved in inflammatory pathways. This finding suggests its potential as a lead compound for developing anti-inflammatory drugs, although further in vivo studies are required to validate these effects.

Another promising avenue of research involves the use of 4-amino-N-tert-butylbenzamide in the development of kinase inhibitors. A preprint article (2024) from a leading pharmaceutical research group reported that derivatives of this compound showed selective inhibition against certain tyrosine kinases, which are often implicated in cancer. The study utilized computational modeling and high-throughput screening to identify the most promising derivatives for further development.

Despite these advances, challenges remain in the clinical translation of 4-amino-N-tert-butylbenzamide-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. A recent review in Expert Opinion on Drug Discovery (2023) discussed these challenges and proposed strategies to overcome them, including structural modifications and formulation improvements.

In conclusion, 4-amino-N-tert-butylbenzamide (CAS: 93483-71-7) continues to be a compound of significant interest in pharmaceutical research. Its versatility as a building block and its emerging biological activities make it a promising candidate for further investigation. Future research should focus on optimizing its pharmacological properties and exploring its potential in various therapeutic areas.

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